![molecular formula C17H12N4O2 B2858972 1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1207032-63-0](/img/structure/B2858972.png)
1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing quinoline, pyridine, and oxadiazole rings are known to participate in a variety of chemical reactions. For example, the quinoline ring can undergo electrophilic substitution at the 5- and 8-positions, while the pyridine ring can undergo nucleophilic substitution at the 2-, 4-, and 6-positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms in the pyridine and oxadiazole rings may allow for hydrogen bonding, which could influence its solubility in different solvents .Scientific Research Applications
Coordination Polymers and Magnetic Properties
Research has explored the self-assembly of new M(II) coordination polymers using asymmetric 1,3,4-oxadiazole-containing ligands, highlighting the significant role of counterions in the structural assemblies. The study demonstrated the construction of porous coordination polymers with one-dimensional, two-dimensional, and three-dimensional structures, revealing the impact of quinoline units and asymmetric molecules in the formation of these polymers. The magnetic properties of these polymers were also investigated, showcasing their potential in material science applications (Wu et al., 2017).
Antibacterial Activity
A series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline compounds were synthesized and evaluated for their antibacterial activities against various bacterial strains. This study indicated the potential of these compounds in antimicrobial applications, with several showing promising antibacterial activity (Joshi et al., 2011).
Antimicrobial and Spectral Aspects
Novel first transition metal-based heterochelates incorporating a ligand similar to the query compound were synthesized and characterized. These heterochelates exhibited in vitro antibacterial activity against a range of Gram-positive and Gram-negative organisms, demonstrating their potential in antimicrobial research (Oza et al., 2011).
Antioxidant Applications
Derivatives of quinolinone, including compounds similar to the query compound, were synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study provided insights into the correlation between the antioxidant activity of these compounds and their chemical structures, highlighting their potential use in industrial applications (Hussein et al., 2016).
properties
IUPAC Name |
1-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-21-10-13(15(22)12-4-2-3-5-14(12)21)17-19-16(20-23-17)11-6-8-18-9-7-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIDNQPOVMNMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
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